molecular formula C9H5ClN2O2 B14783979 7-Chloro-1,6-naphthyridine-2-carboxylic acid

7-Chloro-1,6-naphthyridine-2-carboxylic acid

Cat. No.: B14783979
M. Wt: 208.60 g/mol
InChI Key: VNSBDZZCWKVXHL-UHFFFAOYSA-N
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Description

7-Chloro-1,6-naphthyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,6-naphthyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,6-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Chloro-1,6-naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Chloro-1,6-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication . The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,6-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

7-chloro-1,6-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-8-3-7-5(4-11-8)1-2-6(12-7)9(13)14/h1-4H,(H,13,14)

InChI Key

VNSBDZZCWKVXHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=NC=C21)Cl)C(=O)O

Origin of Product

United States

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